Cas no 2679817-49-1 (tert-butyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate)

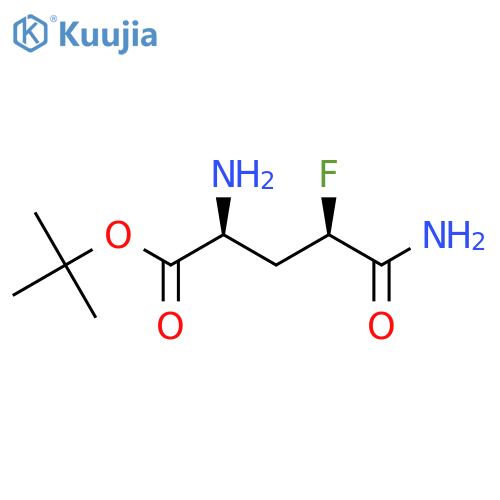

2679817-49-1 structure

商品名:tert-butyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate

tert-butyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate 化学的及び物理的性質

名前と識別子

-

- 2679817-49-1

- SCHEMBL13828943

- tert-butyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate

- EN300-28273938

-

- インチ: 1S/C9H17FN2O3/c1-9(2,3)15-8(14)6(11)4-5(10)7(12)13/h5-6H,4,11H2,1-3H3,(H2,12,13)/t5-,6+/m1/s1

- InChIKey: IULMAJDQIGGKNA-RITPCOANSA-N

- ほほえんだ: F[C@@H](C(N)=O)C[C@@H](C(=O)OC(C)(C)C)N

計算された属性

- せいみつぶんしりょう: 220.12232057g/mol

- どういたいしつりょう: 220.12232057g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.4Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

tert-butyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28273938-1.0g |

tert-butyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate |

2679817-49-1 | 95.0% | 1.0g |

$0.0 | 2025-03-19 |

tert-butyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate 関連文献

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

2679817-49-1 (tert-butyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate) 関連製品

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量